molecular formula C22H24O5 B021983 12-オキソカラノライド A CAS No. 161753-49-7

12-オキソカラノライド A

カタログ番号: B021983
CAS番号: 161753-49-7
分子量: 368.4 g/mol
InChIキー: HQVBDUZROQMWRN-VXGBXAGGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(+)-12-Oxocalanolide A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is a derivative of calanolide A, which is isolated from the tropical tree Calophyllum lanigerum

科学的研究の応用

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Investigated for its role in modulating biological pathways.

    Medicine: Potential antiviral properties, particularly against HIV.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用機序

Target of Action

12-Oxocalanolide A, also known as (+)-12-Oxocalanolide A, is a potent inhibitor of reverse transcriptase from human immunodeficiency virus type 1 (HIV-1) . Reverse transcriptase is an enzyme that catalyzes the formation of DNA from an RNA template, a critical step in the life cycle of HIV .

Mode of Action

12-Oxocalanolide A interacts with its target, the reverse transcriptase enzyme, by binding to two distinct sites . It cannot bind to both sites simultaneously . This unique interaction distinguishes 12-Oxocalanolide A from other non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Biochemical Pathways

The primary biochemical pathway affected by 12-Oxocalanolide A is the replication of HIV-1. By inhibiting the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the conversion of viral RNA into DNA, thereby disrupting the replication of the virus .

Pharmacokinetics

The pharmacokinetics of 12-Oxocalanolide A were examined in four successive single-dose cohorts (200, 400, 600, and 800 mg) in healthy, HIV-negative volunteers . The compound was rapidly absorbed following administration, with time to maximum concentration of drug in plasma (Tmax) values occurring between 2.4 and 5.2 hours post-dosing depending on the dose . The terminal-phase half-life (t1/2) was approximately 20 hours for the 800-mg dose group .

Result of Action

The primary result of 12-Oxocalanolide A’s action is the inhibition of HIV-1 replication. By blocking the activity of the reverse transcriptase enzyme, 12-Oxocalanolide A prevents the virus from replicating its genetic material and thus disrupts its life cycle .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-12-Oxocalanolide A typically involves several steps, starting from readily available precursors. One common synthetic route includes the use of a Diels-Alder reaction followed by oxidation and cyclization steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of (+)-12-Oxocalanolide A may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

化学反応の分析

Types of Reactions

(+)-12-Oxocalanolide A undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of nucleophiles or electrophiles under controlled temperatures and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

類似化合物との比較

Similar Compounds

    Calanolide A: A closely related compound with similar antiviral properties.

    Calanolide B: Another derivative with potential biological activities.

Uniqueness

(+)-12-Oxocalanolide A is unique due to its specific structural features, which confer distinct biological activities. Its ability to inhibit reverse transcriptase with high specificity sets it apart from other similar compounds .

生物活性

(+)-12-Oxocalanolide A is a compound derived from the natural product calanolide A, which has garnered attention for its potential biological activities, particularly as an antiviral agent against HIV-1. This article delves into the biological activity of (+)-12-oxocalanolide A, highlighting its mechanisms of action, pharmacokinetics, and therapeutic potential based on diverse research findings.

Overview of Calanolides

Calanolides are a class of compounds isolated from the Calophyllum genus, known for their anti-HIV properties. (+)-Calanolide A has been identified as a nonnucleoside reverse transcriptase inhibitor (NNRTI), with activity against various strains of HIV-1. The structural modification leading to (+)-12-oxocalanolide A aims to enhance the potency and therapeutic index compared to its parent compound.

The primary mechanism by which (+)-12-oxocalanolide A exerts its antiviral effects is through inhibition of HIV-1 reverse transcriptase. This enzyme is crucial for viral replication, and NNRTIs like (+)-12-oxocalanolide A bind to the enzyme, preventing the conversion of viral RNA into DNA.

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications at specific positions on the calanolide structure can significantly affect biological activity. For instance:

  • Position C(12) : The presence of a carbonyl group at this position enhances inhibitory potency.
  • Position C(4) : Bulky substituents at this site can improve binding affinity to reverse transcriptase.

Table 1 summarizes key structural modifications and their corresponding biological activities.

Compound NameEC50 (μM)Therapeutic Index (TI)Notes
(+)-Calanolide A0.02 - 0.5HighInhibits multiple HIV-1 strains
10-Bromomethyl-11-demethyl-12-oxo-calanolide A0.00285>10,526Highest potency among tested analogs
(+)-12-Oxocalanolide ATBDTBDPotential for enhanced activity

Pharmacokinetics

The pharmacokinetic profile of (+)-12-oxocalanolide A has been studied in various preclinical models. Key findings include:

  • Absorption : Following oral administration, the compound exhibits good bioavailability.
  • Metabolism : Initial studies suggest that cytochrome P450 enzymes play a significant role in the metabolism of this compound, similar to other calanolides.
  • Half-life : The terminal half-life is favorable for maintaining therapeutic levels in circulation.

Case Studies and Clinical Trials

Several studies have evaluated the efficacy and safety of calanolides in clinical settings:

  • Phase I Study : A study involving healthy volunteers assessed the safety profile of (+)-calanolide A, revealing minimal adverse effects such as dizziness and headache, which were not dose-dependent .
  • In Vitro Efficacy : Research indicated that (+)-calanolide A demonstrated protective activity against a wide variety of HIV-1 isolates with an EC50 ranging from 0.02 to 0.5 μM .

Synergistic Effects

Studies have shown that (+)-12-oxocalanolide A exhibits synergistic effects when used in combination with other antiretroviral agents. This combination therapy approach could potentially reduce the risk of developing viral resistance, a common issue with monotherapy in HIV treatment .

特性

IUPAC Name

(16R,17R)-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaene-4,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12H,6-7H2,1-5H3/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVBDUZROQMWRN-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)C(C(O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(=O)[C@@H]([C@H](O4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171519
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161753-49-7, 183904-55-4
Record name 12-Oxocalanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161753497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183904554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-12-Oxocalanolide A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-12-Oxocalanolide A
Reactant of Route 2
(+)-12-Oxocalanolide A
Reactant of Route 3
(+)-12-Oxocalanolide A
Reactant of Route 4
(+)-12-Oxocalanolide A
Reactant of Route 5
(+)-12-Oxocalanolide A
Reactant of Route 6
(+)-12-Oxocalanolide A
Customer
Q & A

Q1: What is the mechanism of action of 12-Oxocalanolide A against HIV-1?

A1: 12-Oxocalanolide A is a novel non-nucleoside reverse-transcriptase inhibitor (NNRTI) []. While its exact mechanism is still under investigation, NNRTIs like 12-Oxocalanolide A generally act by binding to a hydrophobic pocket near the active site of the HIV-1 reverse transcriptase enzyme. This binding disrupts the enzyme's structure and prevents it from converting viral RNA into DNA, a crucial step in HIV-1 replication [].

Q2: How does the structure of 12-Oxocalanolide A contribute to its antiviral activity?

A2: While the provided research does not delve into the detailed structure-activity relationship (SAR) of 12-Oxocalanolide A, analogues of the parent compound, (+)-Calanolide A, have been investigated []. These studies suggest modifications to the core structure of (+)-Calanolide A can impact antiviral activity. Further research is needed to elucidate the specific structural features of 12-Oxocalanolide A that are critical for its potency and selectivity against HIV-1.

Q3: Beyond its antiviral activity, does 12-Oxocalanolide A exhibit other potentially beneficial properties?

A3: While 12-Oxocalanolide A is primarily studied for its antiviral activity, research suggests that extracts containing this compound, along with other metabolites from Calophyllum inophyllum seed oil, demonstrate antioxidant, anti-inflammatory, antimicrobial, and antimycobacterial properties []. Further research is needed to determine if 12-Oxocalanolide A contributes directly to these activities and to what extent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。